molecular formula C7H14N2O B13210898 1-(1-Methylpiperazin-2-YL)ethan-1-one

1-(1-Methylpiperazin-2-YL)ethan-1-one

Cat. No.: B13210898
M. Wt: 142.20 g/mol
InChI Key: SXDBFKYUONCAAP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction of with or its derivatives.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or acetonitrile).

      Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis is well-established.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The primary product of these reactions is the modified ketone or alcohol.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential biological activity, such as enzyme inhibition or receptor binding.

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • It may interact with cellular receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its distinct features compared to similar compounds.

    Remember that further research and experimentation are essential to fully explore the compound’s properties and applications

    Properties

    Molecular Formula

    C7H14N2O

    Molecular Weight

    142.20 g/mol

    IUPAC Name

    1-(1-methylpiperazin-2-yl)ethanone

    InChI

    InChI=1S/C7H14N2O/c1-6(10)7-5-8-3-4-9(7)2/h7-8H,3-5H2,1-2H3

    InChI Key

    SXDBFKYUONCAAP-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C1CNCCN1C

    Origin of Product

    United States

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